

# Application Notes and Protocols for Preparing ML339 Stock Solution with DMSO

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## Compound of Interest

Compound Name: ML339

Cat. No.: B609146

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**ML339** is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 6 (CXCR6).<sup>[1][2]</sup> The interaction between CXCR6 and its ligand, CXCL16, is implicated in various physiological and pathological processes, including immune cell trafficking, inflammation, and the progression of certain cancers like prostate and hepatocellular carcinoma.<sup>[2][3][4]</sup> **ML339** serves as a critical tool for investigating the biological functions of the CXCR6/CXCL16 axis. It selectively inhibits CXCL16-induced  $\beta$ -arrestin recruitment and cAMP signaling mediated by the human CXCR6 receptor.<sup>[1][2][5][6]</sup> Accurate preparation of **ML339** stock solutions is the first and a critical step for ensuring reproducible and reliable experimental outcomes. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing **ML339** stock solutions due to the compound's high solubility in it.

## Chemical and Physical Properties of ML339

A summary of the key quantitative data for **ML339** is presented below. This information is essential for accurate calculations and proper handling of the compound.

Property	Value	Source
Molecular Weight	502.0 g/mol	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Formula	C <sub>26</sub> H <sub>32</sub> ClN <sub>3</sub> O <sub>5</sub>	<a href="#">[5]</a> <a href="#">[7]</a>
CAS Number	2579689-83-9	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Appearance	White to off-white solid	<a href="#">[5]</a> <a href="#">[7]</a>
Purity	≥98% (HPLC)	-
Solubility in DMSO	75 mg/mL to 125 mg/mL	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
IC <sub>50</sub> (CXCR6)	140 nM	<a href="#">[6]</a> <a href="#">[7]</a>

## Experimental Protocol: Preparing ML339 Stock Solution

This protocol provides a detailed methodology for the preparation of a 10 mM **ML339** stock solution in DMSO.

### 3.1. Materials and Equipment

- **ML339** powder
- Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Ultrasonic bath/sonicator
- Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

### 3.2. Procedure

- **Pre-weighing Preparation:** Before opening, bring the vial of **ML339** powder to room temperature to prevent moisture condensation. It is recommended to centrifuge the vial briefly (e.g., at 3000 rpm for 1-2 minutes) to collect all the powder at the bottom of the vial.[\[7\]](#)
- **Weighing **ML339**:** Carefully weigh the desired amount of **ML339** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.02 mg of **ML339**.
  - Calculation:  $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Final Volume (mL)} \times \text{Molecular Weight (g/mol)}$
  - Example:  $10 \text{ mM} \times 1 \text{ mL} \times 502.0 \text{ g/mol} / 1000 = 5.02 \text{ mg}$
- **Adding DMSO:** Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to the vial containing the **ML339** powder. It is crucial to use newly opened DMSO, as its hygroscopic nature can significantly reduce the solubility of the compound.[\[1\]](#)  
[\[5\]](#)
- **Dissolving the Compound:** Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
- **Sonication (Recommended):** To ensure complete dissolution, place the vial in an ultrasonic water bath for 5-10 minutes.[\[7\]](#) Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
- **Storage Conditions:** Store the aliquoted stock solutions at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[\[1\]](#)[\[5\]](#)[\[7\]](#) When stored as a powder, **ML339** is stable for up to 3 years at -20°C.[\[1\]](#)[\[5\]](#)[\[7\]](#)

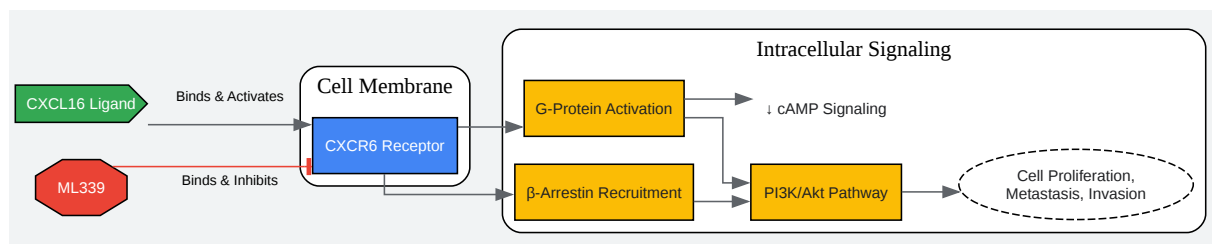
## Reconstitution Table for ML339 in DMSO

The table below provides the required volume of DMSO to add to a specific mass of **ML339** to achieve standard stock solution concentrations.

Mass of ML339	1 mg	5 mg	10 mg
Desired Concentration	Volume of DMSO to Add	Volume of DMSO to Add	Volume of DMSO to Add
1 mM	1.992 mL	9.960 mL	19.920 mL
5 mM	0.398 mL	1.992 mL	3.984 mL
10 mM	0.199 mL	0.996 mL	1.992 mL
20 mM	0.100 mL	0.498 mL	0.996 mL
50 mM	0.040 mL	0.199 mL	0.398 mL

## Mechanism of Action and Signaling Pathway

**ML339** functions as a selective antagonist of the CXCR6 receptor. The binding of the natural ligand, CXCL16, to CXCR6 activates downstream signaling cascades. **ML339** blocks these CXCL16-induced events. Key pathways affected include the G-protein-mediated cAMP signaling and the  $\beta$ -arrestin recruitment pathway.[2][5][6] The CXCR6/CXCL16 axis has been shown to activate pro-survival and metastatic pathways such as the PI3K/Akt/mTOR pathway and the NF- $\kappa$ B signaling cascade.[3]

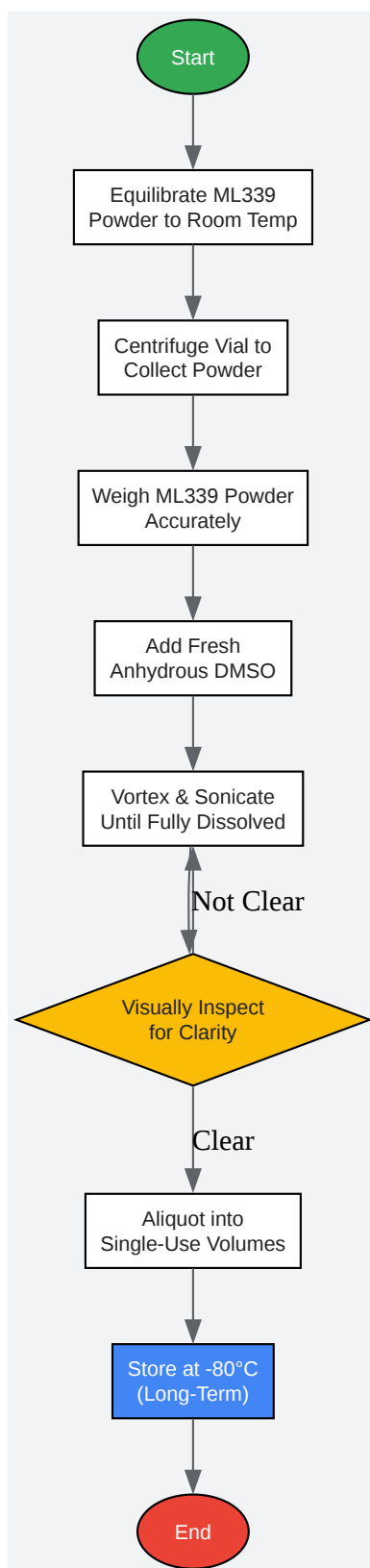


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Caption: **ML339** inhibits the CXCL16/CXCR6 signaling axis.

## Experimental Workflow Diagram

The following diagram illustrates the logical flow for preparing the **ML339** stock solution.



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Caption: Workflow for **ML339** stock solution preparation.

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